molecular formula C17H9BrF3NOS2 B12130149 (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B12130149
M. Wt: 444.3 g/mol
InChI Key: NBGMLGHWIHALBU-ZSOIEALJSA-N
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Description

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromobenzylidene group and a trifluoromethylphenyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the bromobenzylidene and trifluoromethylphenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in the synthesis of various heterocyclic compounds.

    Cyclodecene: Known for its unique structural properties and reactivity.

    Phenylboronic acid: Utilized in the development of sensors and catalysts.

Uniqueness

(5Z)-5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9BrF3NOS2

Molecular Weight

444.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9BrF3NOS2/c18-12-5-1-3-10(7-12)8-14-15(23)22(16(24)25-14)13-6-2-4-11(9-13)17(19,20)21/h1-9H/b14-8-

InChI Key

NBGMLGHWIHALBU-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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